4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a chemical compound that belongs to the class of hydrazones
Preparation Methods
The synthesis of 4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 4-fluorobenzohydrazide with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol and a catalyst like glacial acetic acid. The mixture is stirred at an elevated temperature for several hours, followed by the evaporation of the solvent to obtain the crude product. The crude product is then purified through recrystallization to obtain the final compound .
Chemical Reactions Analysis
4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the fluorine atom can be replaced by other substituents using appropriate reagents. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as glacial acetic acid, and specific temperatures and reaction times. .
Scientific Research Applications
4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. This interaction can result in various pharmacological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can be compared with other similar compounds, such as:
- 4-Fluoro-N′-(1-(2-hydroxyphenyl)propylidene)benzohydrazide
- 4-Fluoro-N′-(1-(4-hydroxyphenyl)propylidene)benzohydrazide These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activities .
Properties
CAS No. |
765276-46-8 |
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Molecular Formula |
C17H16FN3O3 |
Molecular Weight |
329.32 g/mol |
IUPAC Name |
4-fluoro-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16FN3O3/c1-24-15-5-3-2-4-13(15)10-20-21-16(22)11-19-17(23)12-6-8-14(18)9-7-12/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
InChI Key |
HXMDKYVCRKMDQU-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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